molecular formula C17H27N3O B3816081 (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol

(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol

Cat. No. B3816081
M. Wt: 289.4 g/mol
InChI Key: ATGQCVHIVGVSDN-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinols, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is not fully understood, but it is believed to act as a selective modulator of certain receptors in the brain. Specifically, this compound has been shown to have high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By modulating the activity of this receptor, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol may have therapeutic potential for the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its therapeutic effects. Additionally, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests that it may have potential as a treatment for these conditions.

Advantages and Limitations for Lab Experiments

One advantage of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its high selectivity for certain receptors in the brain, which makes it a useful tool for studying the underlying mechanisms of certain neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for the development of novel therapeutics. However, one limitation of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol. One area of interest is the development of novel therapeutics based on this compound for the treatment of various psychiatric disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol's effects on certain brain regions and neurotransmitter systems. Finally, the synthesis and optimization of (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Scientific Research Applications

(3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and addiction. In pharmacology, (3R*,4R*)-4-(1-azepanyl)-1-(4-pyridinylmethyl)-3-piperidinol has been shown to have potent and selective activity against certain receptors in the brain, which makes it a promising candidate for the development of novel therapeutics. In neuroscience, this compound has been studied for its effects on various brain regions and neurotransmitter systems, which can provide insights into the underlying mechanisms of certain neurological disorders.

properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c21-17-14-19(13-15-5-8-18-9-6-15)12-7-16(17)20-10-3-1-2-4-11-20/h5-6,8-9,16-17,21H,1-4,7,10-14H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGQCVHIVGVSDN-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(azepan-1-yl)-1-(pyridin-4-ylmethyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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